molecular formula C11H8ClNO3 B8562613 (2-oxo-1H-quinolin-8-yl) 2-chloroacetate CAS No. 57275-84-0

(2-oxo-1H-quinolin-8-yl) 2-chloroacetate

Cat. No. B8562613
M. Wt: 237.64 g/mol
InChI Key: MXGQIIMHYDWHKG-UHFFFAOYSA-N
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Patent
US04022776

Procedure details

20 g of aluminum chloride was added to 5.0 g of 8-hydroxycarbostyril (VII) and the resulting mixture was thoroughly mixed. 10 g of chloroacetyl chloride was gradually added to the mixture while ice-cooling. The mixture was allowed to react by heating at 40° to 45° C. for 2 hours to form 8-chloroacetoxycarbostyril (V) followed by stirring at 70° C. for 3 hours. After cooling, the precipitated crystals were collected by filtration, and the crystals were washed with 300 ml of water followed by recrystallization from methanol to obtain 2.6 g of 5-chloroacetyl-8-hydroxycarbostyril (IV) having a melting point of 285°-287° C. (with decomposition) as pale yellow crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[OH:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[NH:14][C:13](=[O:16])[CH:12]=[CH:11]2.[Cl:17][CH2:18][C:19](Cl)=[O:20]>>[Cl:17][CH2:18][C:19]([O:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[NH:14][C:13](=[O:16])[CH:12]=[CH:11]2)=[O:20] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(NC12)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the resulting mixture was thoroughly mixed
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 40° to 45° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)OC=1C=CC=C2C=CC(NC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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